molecular formula C8H8IN3 B14132759 Benzene, (1-azido-2-iodoethyl)- CAS No. 4098-17-3

Benzene, (1-azido-2-iodoethyl)-

Cat. No.: B14132759
CAS No.: 4098-17-3
M. Wt: 273.07 g/mol
InChI Key: LIJGEQWWHOBKHM-UHFFFAOYSA-N
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Description

Benzene, (1-azido-2-iodoethyl)- is a chemical compound with the molecular formula C8H8IN3. It is characterized by the presence of an azido group (-N3) and an iodo group (-I) attached to an ethyl chain, which is further connected to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1-azido-2-iodoethyl)- typically involves the reaction of 2-iodoethylbenzene with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for Benzene, (1-azido-2-iodoethyl)- are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Benzene, (1-azido-2-iodoethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzene, (1-azido-2-iodoethyl)- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzene, (1-azido-2-iodoethyl)- involves its reactivity due to the presence of the azido and iodo groups. The azido group can undergo click chemistry reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The iodo group can participate in substitution reactions, making the compound versatile for different synthetic pathways .

Comparison with Similar Compounds

  • Benzene, (1-azido-2-bromoethyl)-
  • Benzene, (1-azido-2-chloroethyl)-
  • Benzene, (1-azido-2-fluoroethyl)-

Comparison: Benzene, (1-azido-2-iodoethyl)- is unique due to the presence of the iodo group, which is larger and more reactive compared to other halogens like bromine, chlorine, and fluorine. This increased reactivity makes it particularly useful in certain synthetic applications where a more reactive halogen is required .

Properties

IUPAC Name

(1-azido-2-iodoethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN3/c9-6-8(11-12-10)7-4-2-1-3-5-7/h1-5,8H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJGEQWWHOBKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CI)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475068
Record name Benzene, (1-azido-2-iodoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4098-17-3
Record name Benzene, (1-azido-2-iodoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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